molecular formula C6H13ClFN B15061311 trans-3-Fluoro-4-methylpiperidinehydrochloride

trans-3-Fluoro-4-methylpiperidinehydrochloride

Cat. No.: B15061311
M. Wt: 153.62 g/mol
InChI Key: IVOIZMQEPDOLEK-GEMLJDPKSA-N
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Description

trans-3-Fluoro-4-methylpiperidine hydrochloride: is a heterocyclic organic compound with the molecular formula C6H13ClFN and a molecular weight of 153.63 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a fluorine atom and a methyl group in the trans configuration on the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-methylpiperidine hydrochloride typically involves the fluorination of 4-methylpiperidine. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the desired position . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of trans-3-Fluoro-4-methylpiperidine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: trans-3-Fluoro-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidines .

Scientific Research Applications

Chemistry: In chemistry, trans-3-Fluoro-4-methylpiperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of fluorinated piperidines on biological systems. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets .

Medicine: In medicine, trans-3-Fluoro-4-methylpiperidine hydrochloride is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of trans-3-Fluoro-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain receptors or enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: trans-3-Fluoro-4-methylpiperidine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups in the trans configuration. This configuration can significantly influence its chemical reactivity and biological activity compared to its isomers and other similar compounds .

Properties

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

IUPAC Name

(3R,4S)-3-fluoro-4-methylpiperidine;hydrochloride

InChI

InChI=1S/C6H12FN.ClH/c1-5-2-3-8-4-6(5)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

IVOIZMQEPDOLEK-GEMLJDPKSA-N

Isomeric SMILES

C[C@H]1CCNC[C@@H]1F.Cl

Canonical SMILES

CC1CCNCC1F.Cl

Origin of Product

United States

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